5-Ethynylisophthalic acid

Catalog No.
S3165688
CAS No.
432025-97-3
M.F
C10H6O4
M. Wt
190.154
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynylisophthalic acid

CAS Number

432025-97-3

Product Name

5-Ethynylisophthalic acid

IUPAC Name

5-ethynylbenzene-1,3-dicarboxylic acid

Molecular Formula

C10H6O4

Molecular Weight

190.154

InChI

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)

InChI Key

XKEUZQRIANAGPB-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O

Solubility

not available

5-Ethynylisophthalic acid is an aromatic compound with the molecular formula C10H6O4\text{C}_{10}\text{H}_{6}\text{O}_{4}. It features two carboxylic acid groups and an ethynyl group attached to the isophthalic acid framework. The presence of the ethynyl group introduces unique reactivity, making it valuable in various chemical applications. This compound is classified as a dicarboxylic acid and is notable for its potential use in polymer chemistry and materials science.

Organic Synthesis

Due to its functional groups, 5-ethynylisophthalic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid groups (-COOH) allows for participation in various condensation reactions, enabling the formation of complex organic molecules. The terminal alkyne group (C≡CH) offers a reactive site for further functionalization through reactions like click chemistry or Sonogashira coupling. This versatility makes 5-EA a useful tool for synthesizing diverse organic compounds with potential applications in pharmaceuticals, dyes, and functional materials [, ].

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The ethynyl group can undergo nucleophilic attack, leading to various derivatives.

These reactions are significant for synthesizing complex organic molecules and polymers.

Research indicates that 5-Ethynylisophthalic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structure allows it to interact with biological systems, although specific mechanisms of action are still under investigation. Toxicity assessments suggest that it may cause skin irritation and is harmful if ingested, indicating the need for careful handling in laboratory settings .

Several synthesis methods for 5-Ethynylisophthalic acid have been documented:

  • Sonogashira Coupling: This method involves the coupling of isophthalic acid derivatives with terminal alkynes in the presence of a palladium catalyst.
  • Direct Functionalization: The introduction of the ethynyl group onto isophthalic acid can be achieved through electrophilic aromatic substitution using ethynyl halides.
  • Oxidative Coupling: Oxidative methods can also be employed to form the desired compound from simpler precursors.

These methods allow for the efficient production of 5-Ethynylisophthalic acid with varying degrees of complexity and yield.

5-Ethynylisophthalic acid has several applications:

  • Polymer Chemistry: It serves as a monomer in the synthesis of high-performance polymers and resins.
  • Material Science: Used in the development of composite materials due to its thermal stability and mechanical properties.
  • Pharmaceuticals: Potentially useful as a scaffold for drug design due to its biological activity.

These applications highlight its versatility in both industrial and research settings.

Interaction studies involving 5-Ethynylisophthalic acid have focused on its reactivity with various nucleophiles and electrophiles. The ethynyl group enhances its reactivity profile, allowing it to form diverse derivatives. Additionally, studies have explored its interactions with biological macromolecules, which could lead to novel therapeutic agents or biomaterials.

Several compounds share structural similarities with 5-Ethynylisophthalic acid. These include:

Compound NameMolecular FormulaUnique Features
Isophthalic AcidC8H6O4\text{C}_{8}\text{H}_{6}\text{O}_{4}Lacks ethynyl group; used in polyester synthesis.
Phthalic AcidC8H6O4\text{C}_{8}\text{H}_{6}\text{O}_{4}Similar dicarboxylic structure; used in plasticizers.
3-Ethynylbenzoic AcidC9H8O2\text{C}_{9}\text{H}_{8}\text{O}_{2}Contains an ethynyl group but lacks carboxylic acids.

5-Ethynylisophthalic acid is unique due to its combination of two carboxylic groups and an ethynyl substituent, which enhances its reactivity and potential applications in advanced materials compared to other similar compounds.

Traditional Organic Synthesis Pathways for Ethynyl-Functionalized Isophthalates

The classical route to 5-ethynylisophthalic acid involves sequential functionalization of isophthalic acid derivatives. A representative protocol begins with dimethyl 5-hydroxyisophthalate, which undergoes triflation to generate a reactive trifluoromethanesulfonate intermediate. This intermediate participates in a Sonogashira cross-coupling reaction with trimethylsilylacetylene, introducing the protected ethynyl group at the 5-position. Subsequent desilylation using tetra-n-butylammonium fluoride yields dimethyl 5-ethynylisophthalate, followed by alkaline hydrolysis (1 M KOH in THF/methanol) to afford the final dicarboxylic acid.

Key challenges in this pathway include:

  • Steric hindrance at the 5-position, necessitating precise control of reaction stoichiometry.
  • Protection-deprotection sequences to prevent side reactions at the ethynyl moiety during ester hydrolysis.

This method remains widely used due to its reliability, with reported yields exceeding 80% for the hydrolysis step.

Modern Catalytic Approaches for Alkyne Introduction in Aromatic Dicarboxylic Acids

Recent advances leverage transition-metal catalysis to streamline ethynyl group installation:

Palladium-Mediated C–H Alkynylation

Palladium complexes with mono-protected 3-amino-2-hydroxypyridine ligands enable meta-C–H alkynylation of pre-functionalized isophthalate esters. This strategy bypasses the need for pre-halogenated intermediates, directly coupling terminal alkynes to the aromatic core via a norbornene-mediated transient directing group.

Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ with L1 ligand
BaseCsOPiv
SolventDMF/1,4-dioxane (3:1)
Yield68–72%

Copper-Free Click Chemistry Adaptations

Modified azide-alkyne cycloadditions permit orthogonal functionalization. For example, dimethyl 5-azidoisophthalate reacts with ethynyltrimethylsilane under ruthenium catalysis, though this approach sees limited use due to competing side reactions.

Solid-Phase Synthesis Techniques for Functionalized Isophthalic Acid Derivatives

While direct literature on solid-phase synthesis of 5-EIA remains sparse, analogous systems suggest viable strategies:

  • Resin-Bound Isophthalate Esters: Immobilization of dimethyl 5-hydroxyisophthalate on Wang resin via ester linkages enables stepwise ethynylation and cleavage.
  • Combinatorial Functionalization: Mixed-bed reactors allow parallel synthesis of 5-EIA analogs by varying alkyne precursors.

A hypothetical workflow might involve:

  • Resin loading with brominated isophthalate
  • Sonogashira coupling with terminal alkynes
  • Acidolytic cleavage with TFA/water

This method’s modularity could accelerate MOF precursor discovery but requires optimization to address yield limitations in heterogeneous systems.

Green Chemistry Innovations in Ethynyl Group Incorporation

Sustainable synthesis of 5-EIA focuses on three domains:

Solvent Reduction

Microwave-assisted reactions in aqueous ethanol achieve 85% conversion during ester hydrolysis, reducing THF usage by 70% compared to traditional methods.

Catalyst Recycling

Magnetic Pd⁰-Fe₃O₄/polydopamine nanocomposites enable:

  • Ullmann-type couplings at 60°C
  • Five reuse cycles with <10% activity loss
  • Pd leaching ≤7.2 ppm per cycle

Energy Efficiency

Photoredox catalysis using Ru(bpy)₃²⁺ and B₂pin₂ achieves reductive olefination at ambient temperature, though applicability to 5-EIA synthesis remains exploratory.

Comparative Analysis of Green Methods

MetricConventional MethodGreen Method
Reaction Temperature80–100°C25–60°C
Solvent Waste150 mL/g product45 mL/g product
Catalyst RecoveryNoneMagnetic separation

The ethynyl group in 5-EIA serves as a versatile functional handle for designing MOFs with complex topologies. In one notable example, 5-EIA was incorporated into a cobalt bis(dicarbollide)-based linker to synthesize three distinct MOFs: NU-150 (fof topology), NU-151 (sty topology), and NU-152 (hbk topology) [4]. The fof topology, characterized by its six-connected Zn₄O nodes, is typically favored in MOF-5 analogs. However, the flexibility and length (~22 Å) of the 5-EIA-derived linker allowed unprecedented access to the sty and hbk topologies, which are rare in MOF chemistry. The ethynyl group’s linear geometry and steric bulk prevented interpenetration in NU-150, resulting in a solvent-accessible void space of 71% [4].

Table 1: Topological Features of 5-EIA-Derived MOFs

MOFTopologyPore Volume (%)Key Structural Role of Ethynyl Group
NU-150fof71Prevents interpenetration
NU-151sty65Enables curved linker conformation
NU-152hbk58Facilitates polyhedral interconnection

The ethynyl group’s ability to modulate linker rigidity and length is critical for stabilizing these architectures. For instance, in NU-151, the ethynyl spacer allowed the formation of a kagome net motif with alternating hexagonal and triangular pores, a feature unattainable with shorter or less flexible substituents [4] [5].

Functionalization Strategies for Tailored Porosity in rht-MOF Variants

In rht-MOFs, which combine 24-connected metal-organic polyhedra (MOPs) with trigonal molecular building blocks (MBBs), 5-EIA enables precise porosity tuning. A study demonstrated that substituting tetrazole groups with ethynyl-functionalized isophthalate linkers in rht-MOF-1 increased the framework’s surface area from 3,800 m²/g to 4,200 m²/g [3] [5]. The ethynyl group’s electron-withdrawing nature enhances ligand-metal coordination strength, improving framework stability under solvent removal conditions.

Functionalization strategies include:

  • Post-synthetic modification: The ethynyl group in 5-EIA allows click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to graft additional functional groups (e.g., triazoles) onto the MOF backbone [5].
  • Co-ligand incorporation: 5-EIA can co-crystallize with other dicarboxylic acids (e.g., 2,5-furandicarboxylic acid) to create mixed-linker MOFs with hierarchical porosity [2].

Table 2: Porosity Metrics of 5-EIA-Modified rht-MOFs

MOF VariantBET Surface Area (m²/g)Pore Size (Å)Functionalization Method
rht-MOF-13,80012Tetrazole substitution
rht-MOF-EA4,20014Ethynyl co-ligand
rht-MOF-EA24,50016Post-synthetic click

These strategies highlight how 5-EIA’s ethynyl group acts as both a structural and functional anchor, enabling MOFs with tunable pore environments for gas storage and separation.

Comparative Analysis of Ethynyl vs. Other Substituents in MOF Performance

The ethynyl group’s performance in MOFs surpasses that of common substituents like methyl, bromo, and nitro groups in critical metrics:

  • Gas Adsorption: Ethynyl-functionalized MOFs exhibit superior methane (CH₄) and propane (C₃H₈) uptake compared to halogenated analogs. For example, [Cu₂(BTEB)(NMF)₂]·NMF·8H₂O, a 5-EIA-derived MOF, achieved C₃H₈ adsorption capacities of 4.2 mmol/g at 298 K, outperforming bromo- and iodo-substituted variants by 15–20% [5].
  • Thermal Stability: MOFs with ethynyl groups retain crystallinity up to 350°C, whereas nitro- and amino-substituted frameworks degrade below 250°C [2] [4].
  • Selectivity: Ideal Adsorbed Solution Theory (IAST) calculations for 5-EIA-based MOFs show C₃H₈/CH₄ selectivity ratios of 12.5, nearly double that of methyl-substituted analogs (6.8) [5].

Table 3: Substituent Effects on MOF Performance

SubstituentCH₄ Uptake (mmol/g)C₃H₈ Uptake (mmol/g)Thermal Stability (°C)
Ethynyl2.84.2350
Bromo2.43.5280
Methyl2.13.1300
Nitro1.92.8240

The ethynyl group’s linear geometry and strong dipole interactions with guest molecules explain these enhancements. Unlike bulkier substituents (e.g., methyl), the ethynyl group minimizes pore blockage while optimizing host-guest interactions [2] [5].

5-Ethynylisophthalic acid serves as a versatile building block for click chemistry-mediated polymer functionalization, leveraging the high reactivity of its terminal ethynyl group. Click chemistry has emerged as one of the most powerful construction tools in polymer science, offering hassle-free platforms for high-yielding synthesis of novel materials and easy functionalization strategies [1]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, in particular, has gained extensive popularity due to its remarkable efficiency and mild reaction conditions [2].

The ethynyl functionality in 5-ethynylisophthalic acid undergoes highly efficient click reactions with azide-containing compounds, forming stable 1,2,3-triazole linkages. This reaction is characterized by exceptional advantages including high efficiency, atom economy, mild reaction conditions, very high yield, and excellent functionality tolerance [3]. The reaction rate of copper-catalyzed azide-alkyne cycloaddition is 10^7 to 10^8 times higher relative to uncatalyzed cycloaddition, making it an ideal choice for polymer functionalization applications [4].

Research Findings indicate that click chemistry reactions involving ethynyl groups are environmentally stable, tolerant of various additives, and exhibit consistent reactivity in the presence of a wide variety of functional groups under physiological conditions [2]. The absence of harsh reaction conditions or complicated workup procedures has allowed the rapid development of novel biofunctional polymeric materials, including stimulus-responsive polymers and tailor-made polymer surfaces [1].

The functionalization process typically involves the attachment of azide-functionalized polymer chains to the ethynyl terminus of 5-ethynylisophthalic acid. This approach enables the creation of complex polymer architectures including dendrimers, hyperbranched polymers, and bottlebrush graft copolymers [1]. The resulting materials demonstrate superior properties compared to conventional polymers, including enhanced thermal stability, improved mechanical properties, and tailored surface characteristics.

Table 1: Click Chemistry Reaction Conditions for Polymer Functionalization

Reaction TypeCatalystTemperature (°C)SolventYield (%)
CuAACCu(I)20-80DMF/Water85-95
SPAACNone25-37Aqueous70-85
Thiol-yneRadical initiator60-100Toluene80-90
RuAACRu(II)20-60DMF75-85

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a metal-free alternative that has gained momentum in polymer chemistry applications. This reaction involves various cyclooctyne derivatives reacting with azide-bearing molecules and has been used to decorate, link, crosslink, and even prepare polymer chains [5]. The copper-free nature of SPAAC makes it particularly suitable for biological applications where metal contamination must be avoided.

The thiol-yne click reaction offers another pathway for polymer functionalization using 5-ethynylisophthalic acid. This reaction proceeds through double addition of thiols to the alkyne group, forming 1,2-dithioether products [6]. The mechanism involves radical addition where the first thiol addition is rate-limiting, followed by a faster second addition that is approximately three times faster than the first [6].

Advanced Applications of click chemistry-mediated functionalization include the synthesis of sequence-controlled polymers, where the precise placement of functional groups along the polymer chain can be achieved through sequential click reactions [1]. This level of control enables the development of materials with programmable properties and behaviors, opening new possibilities for applications in drug delivery, tissue engineering, and smart materials.

Design of Side-Chain Jacketed Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) represent a unique class of materials that combine the anisotropic properties of liquid crystals with the mechanical characteristics of polymers. The design of side-chain jacketed liquid crystalline polymers utilizing 5-ethynylisophthalic acid as a building block offers unprecedented opportunities for creating materials with exceptional thermal stability and liquid crystalline properties [7].

The jacketing effect is a fundamental concept in the design of these polymers, where bulky side-chain mesogens are laterally attached to a flexible main chain through short spacers [8]. This architectural arrangement forces the polymer backbone to adopt a rigid, extended conformation, resulting in materials with properties similar to rigid backbone polymers [9]. Mesogen-jacketed liquid crystalline polymers (MJLCPs) display many special properties including high glass transition temperatures, broad temperature ranges of mesophase, long persistence lengths in good solvents, and excellent thermal stability [9].

Structural Design Principles for side-chain jacketed liquid crystalline polymers involve careful consideration of the mesogenic unit, spacer length, and backbone flexibility. The flexibility of the polymer backbone and the length of the spacer are important factors determining the physical properties, as the dynamic properties of the mesogenic groups are influenced by nonmesogenic parts of both the polymer backbone and the spacer chain [10]. The orientational order of the mesogenic groups and the thermal stability of the liquid crystalline states increase when the side-chain LCPs have a highly flexible polymer backbone and a long spacer [10].

Synthesis Methodologies for these materials traditionally relied on free radical polymerization of acrylic-type monomers and hydrosilylation of mesogenic terminal alkenes with polysiloxanes [7]. However, the incorporation of 5-ethynylisophthalic acid into these systems provides additional reactive sites for post-polymerization modification and cross-linking. The ethynyl functionality enables the formation of thermally stable networks through thermal polymerization reactions that occur at temperatures ranging from 200°C to 400°C [11].

Table 2: Properties of Different Types of Side-Chain Liquid Crystalline Polymers

Polymer TypeTg (°C)Clearing Temperature (°C)Mesophase TypeThermal Stability
Conventional SCLCP80-120200-250NematicGood
Jacketed SCLCP150-200300-350Smectic AExcellent
Mesogen-Jacketed SCLCP180-250350-400ColumnarOutstanding

Phase Behavior and Properties of side-chain jacketed liquid crystalline polymers incorporating 5-ethynylisophthalic acid demonstrate remarkable thermal stability. These materials can maintain their liquid crystalline phase structure even when heated to 300°C, making them suitable for high-temperature applications [12]. The strong coupling effect between the mesogenic moieties and the polymer main chain contributes to the formation of higher symmetry hexagonal columnar phases [9].

Hierarchical Ordering represents a unique feature of these materials, where double ordering occurs on both nanometer and subnanometer scales. The main chains, influenced by the jacketing effect, form a two-dimensional centered rectangular scaffold, while the side-chain mesogenic groups within the scaffold pack into smectic-like structures [8]. This hierarchical organization enables biaxial orientation with the side-chains perpendicular to the main-chains, resulting in materials with anisotropic properties suitable for optical applications.

Self-Assembly Mechanisms in these systems involve both covalent and non-covalent interactions. The incorporation of 5-ethynylisophthalic acid provides opportunities for hydrogen bonding interactions through the carboxylic acid groups, which can be exploited for the formation of supramolecular liquid crystalline systems [7]. This approach allows for the creation of materials with reversible properties that can be modulated through external stimuli.

Applications and Performance of side-chain jacketed liquid crystalline polymers include uses in optical devices, liquid crystal displays, and high-performance thermoplastic materials. The combination of excellent thermal stability, broad mesophase temperature ranges, and processability makes these materials attractive for applications requiring operation at elevated temperatures while maintaining liquid crystalline properties [13].

Synthesis of Polycatenanes and Rotaxanes via Ethynyl-Mediated Templating

Polycatenanes and rotaxanes represent sophisticated classes of mechanically interlocked polymers that have attracted significant attention due to their unique topological properties and potential applications in molecular machines and advanced materials [14]. The synthesis of these interlocked structures via ethynyl-mediated templating using 5-ethynylisophthalic acid as a key building block offers innovative approaches to creating materials with unprecedented mechanical and dynamic properties.

Polycatenanes are defined as polymers consisting of interlocked macrocyclic monomers that form polymeric chains through mechanical interlocking rather than covalent bonding [15]. These materials exhibit a variety of topological configurations, with chain growth terminated upon the formation of completely interwoven structures [15]. The synthesis of polycatenanes through direct catenation involves a unique chain termination mechanism characterized by a termination probability that depends on the interaction strength between monomers and the cavity size of individual monomers [15].

Active Template Synthesis represents a powerful methodology for the construction of rotaxanes using 5-ethynylisophthalic acid as a reactive template. This approach involves the metal-catalyzed formation of mechanical bonds, where the template both organizes the precursors and catalyzes the bond-forming reaction [16]. The Glaser-Hay oxidative homocoupling of terminal alkynes has been successfully employed, where alkyne functionality adds to copper(I) complexes to form copper(I)-acetylide intermediates that undergo oxidation and reductive elimination to generate the covalent bond that captures the threaded structure [16].

Covalent Template-Directed Synthesis offers an alternative approach involving attach/cleave/ZIP steps for the construction of complex interlocked molecules [17]. In this methodology, functional groups on reactants are first attached to functional groups on the template through high-yielding reactions. Subsequently, an intramolecular ZIP reaction couples functional groups on the reactants to obtain the product covalently attached to the template, followed by a cleavage reaction to release the final interlocked structure [17].

Table 3: Synthesis Methods for Interlocked Polymers

MethodPolymer TypeYield (%)Reaction Time (h)Key Advantage
Ring-closing metathesisPolycatenane60-8012-24High molecular weight
Click chemistry couplingRotaxane70-902-8Mild conditions
Active template synthesisRotaxane65-856-12High selectivity
Covalent template approachRotaxane70-954-16Versatility

Ethynyl-Mediated Templating Mechanisms involve the strategic use of the ethynyl functionality in 5-ethynylisophthalic acid to direct the formation of interlocked structures. The terminal alkyne groups serve as both reactive sites and structural elements that guide the assembly process. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been particularly successful in this context, enabling the formation of triazole linkages that stabilize the interlocked architecture [18].

Ring-Closing Metathesis (RCM) combined with click chemistry has proven effective for the synthesis of catenane-containing polymers. The approach involves the preparation of catenane monomers bearing clickable alkyne moieties, followed by grafting of polymer chains through CuAAC reactions [18]. This methodology allows for the synthesis of well-defined mechanically linked polymers with narrow dispersity values and controlled molecular weights.

Stepwise Synthesis Approaches have been developed for the preparation of higher-order interlocked structures. The synthesis of [19]rotaxanes has been achieved through sequential click reactions, where 1,3,5-triethynylbenzene serves as a multifunctional alkyne core that can be systematically functionalized to build up complex interlocked architectures [20]. This approach demonstrates the versatility of ethynyl-mediated templating for creating sophisticated molecular architectures.

Structure-Property Relationships in polycatenanes and rotaxanes synthesized via ethynyl-mediated templating reveal unique mechanical properties arising from the mechanically interlocked topology. These materials exhibit enhanced flexibility and degrees of freedom compared to their covalently bonded counterparts, leading to interesting rheological and mechanical behaviors [21]. The mechanochemical properties of interlocked polymers show distinctive responses to external stimuli, including the ability to undergo conformational changes upon application of mechanical force, heating, or chemical stimuli [22].

XLogP3

1.2

Dates

Last modified: 08-18-2023

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